Cas no 1021220-83-6 (3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide)
![3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide structure](https://ja.kuujia.com/scimg/cas/1021220-83-6x500.png)
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide
- 3,3-diphenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide
- VU0641528-1
- 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
- AKOS024506264
- 1021220-83-6
- F5315-0028
- SR-01000922169
- SR-01000922169-1
-
- インチ: 1S/C27H32N4O3S/c32-27(22-25(23-10-3-1-4-11-23)24-12-5-2-6-13-24)29-16-9-21-35(33,34)31-19-17-30(18-20-31)26-14-7-8-15-28-26/h1-8,10-15,25H,9,16-22H2,(H,29,32)
- InChIKey: NQOMHRPWFKKMKZ-UHFFFAOYSA-N
- SMILES: S(CCCNC(CC(C1C=CC=CC=1)C1C=CC=CC=1)=O)(N1CCN(C2C=CC=CN=2)CC1)(=O)=O
計算された属性
- 精确分子量: 492.21951207g/mol
- 同位素质量: 492.21951207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 718
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91Ų
- XLogP3: 3.4
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5315-0028-2mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-5mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-10mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-20mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-40mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-4mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-75mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-50mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-1mg |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5315-0028-10μmol |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide |
1021220-83-6 | 10μmol |
$69.0 | 2023-09-10 |
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide 関連文献
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamideに関する追加情報
Research Brief on 3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide (CAS: 1021220-83-6)
In recent years, the compound 3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide (CAS: 1021220-83-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a diphenylpropanamide core coupled with a sulfonylpiperazine moiety suggests its relevance in modulating biological targets, particularly in the central nervous system (CNS) and oncology.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. One key area of investigation is its interaction with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and depression. Preliminary in vitro and in vivo data indicate that 3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide exhibits high affinity for specific receptor subtypes, suggesting its potential as a novel therapeutic agent.
Another notable aspect of this compound is its role in cancer research. Researchers have explored its efficacy as an inhibitor of protein-protein interactions (PPIs) involved in tumor progression. The sulfonylpiperazine group is believed to enhance the compound's ability to disrupt these interactions, thereby inhibiting cancer cell proliferation. Recent findings from cell-based assays and xenograft models have demonstrated its anti-tumor activity, particularly in breast and lung cancer cell lines.
The synthesis and optimization of 3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient routes to produce this compound with higher yields and purity. These improvements are critical for scaling up production for preclinical and clinical studies. Additionally, structure-activity relationship (SAR) studies have identified key modifications that enhance its bioavailability and metabolic stability.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity, and formulation need to be addressed to ensure its suitability for human trials. Ongoing research aims to overcome these hurdles by employing advanced drug delivery systems and conducting comprehensive safety assessments.
In conclusion, 3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide represents a compelling candidate for further investigation in both CNS disorders and oncology. Its unique chemical structure and demonstrated biological activity underscore its potential as a multifunctional therapeutic agent. Future studies will likely focus on optimizing its pharmacological profile and advancing it through the drug development pipeline.
1021220-83-6 (3,3-diphenyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)propanamide) Related Products
- 1821760-46-6((1R,2R)-2-Cyclopropylcyclopentan-1-amine)
- 1591549-60-8(2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride)
- 1090903-92-6((4-Methyl-1H-indol-3-yl)methanol)
- 2306269-65-6(methyl 1,5,5-trimethyl-4-oxo-6H-cyclopenta[b]pyrrole-2-carboxylate)
- 2137648-22-5(6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid)
- 2111795-61-8(Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate)
- 1421532-15-1(N'-(2,4-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxypropylethanediamide)
- 1359394-47-0(N-(4-ethoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine)
- 2227912-55-0(2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2639449-44-6(5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide)




